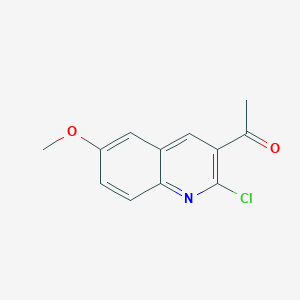

1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone

Descripción

Propiedades

Fórmula molecular |

C12H10ClNO2 |

|---|---|

Peso molecular |

235.66 g/mol |

Nombre IUPAC |

1-(2-chloro-6-methoxyquinolin-3-yl)ethanone |

InChI |

InChI=1S/C12H10ClNO2/c1-7(15)10-6-8-5-9(16-2)3-4-11(8)14-12(10)13/h3-6H,1-2H3 |

Clave InChI |

PHPJAYSULNXOPR-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone typically involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. For instance, the reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO solution under reflux conditions leads to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of metal salts, such as silver nanoparticles, is crucial for achieving high selectivity and enhanced reaction rates in the synthesis process .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine substituent at position 2 and methoxy group at position 6 render the compound susceptible to nucleophilic aromatic substitution. For example:

-

Oxime Formation : Reaction with hydroxylamine in ethanol under basic conditions (NaOH) yields oxime derivatives. Subsequent treatment with Chloramine-T trihydrate and CuSO₄ facilitates further transformations .

-

Nucleophilic Substitution : The chloro group can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions, forming novel derivatives. This reactivity is enhanced by the electron-withdrawing effect of the ketone group.

Oxidation Reactions

The ketone group at position 3 undergoes oxidation to form carboxylic acid derivatives. For instance:

-

Potassium Permanganate (KMnO₄) in acidic conditions oxidizes the ketone to a carboxylic acid, altering the compound’s solubility and stability.

Reduction Reactions

Reduction of the ketone group to an alcohol is achievable using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . For example:

-

NaBH₄ in ethanol reduces the ketone to a secondary alcohol, modifying its lipophilicity and biological activity .

Condensation Reactions

The compound participates in molecular hybridization reactions, such as:

-

Methanimine Formation : Condensation with indolin-2-one derivatives in ethanol/piperidine yields methanimine analogs with potential anticancer activity .

Key Synthetic Steps

-

Vilsmeier-Haack Reaction : Formation of 2-chloro-6-methoxyquinolin-3-carbaldehyde intermediates from acetanilides, followed by subsequent functionalization .

-

Ethanoylation : Acylation of the quinoline core with ethanoyl chloride in the presence of a base (e.g., pyridine).

-

Purification : Recrystallization in ethanol or chromatographic techniques ensures high purity .

Yield and Optimization

-

Yield : Synthesis of intermediates like 2-chloro-6-methoxyquinolin-3-carbaldehyde often achieves yields exceeding 85% under optimized conditions .

-

Green Chemistry : Continuous flow reactors and eco-friendly solvents are employed industrially to improve sustainability.

Reaction Conditions and Reagents

Aplicaciones Científicas De Investigación

1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: The compound is used in studying enzyme inhibition and protein interactions.

Medicine: It has potential neuroprotective properties and is being explored for stroke therapy.

Industry: The compound is used in developing new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, its neuroprotective effects are attributed to its ability to trap toxic radical oxygenated species, thereby reducing oxidative stress and neuronal damage .

Comparación Con Compuestos Similares

1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone

- Substituents: Contains two chloro groups (positions 2 and 6 of distinct quinoline rings), a methyl group (position 6), and a phenyl ring.

- Geometry: The two quinoline rings exhibit a dihedral angle of 4.05° (nearly coplanar), while the phenyl ring forms a 74.43° angle with the quinoline backbone, introducing steric bulk .

3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one

1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Substituents: Combines a chloro-methylquinoline moiety with a dimethoxyphenyl group.

- Impact : The dimethoxyphenyl group introduces additional hydrogen-bonding sites (methoxy oxygen atoms), which are absent in the target compound .

Crystallographic and Intermolecular Interactions

Crystal Packing and Hydrogen Bonding

- 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone: Crystal System: Triclinic, space group $ P1 $, with cell parameters $ a = 8.055 \, \text{Å}, b = 12.450 \, \text{Å}, c = 13.372 \, \text{Å} $, and angles $ \alpha = 67.555^\circ, \beta = 80.183^\circ, \gamma = 77.273^\circ $ . Intermolecular Interactions:

- C–H···O hydrogen bonds form centrosymmetric dimers with $ R_2^2(16) $ motifs.

- π-π stacking occurs between quinoline rings (3.656 Å separation) .

- Comparison with Target Compound: The absence of a phenyl group in the target compound may reduce π-π stacking efficiency. Methoxy groups (vs. methyl or chloro) could enhance hydrogen-bond donor/acceptor capacity, influencing crystal packing .

Data Tables

Table 1: Crystallographic Comparison of Quinoline Derivatives

Actividad Biológica

1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone, a compound derived from quinoline, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone is C12H10ClNO2. The compound features a chloro and methoxy group on the quinoline ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various quinoline derivatives, including 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

In vitro studies have shown that this compound exhibits moderate antimicrobial activity against several strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Research indicates that compounds like 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone can inhibit cancer cell proliferation through various mechanisms.

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone | HeLa (cervical cancer) | 15.4 |

| MDA-MB231 (breast cancer) | 20.8 | |

| MCF7 (breast cancer) | 18.5 |

The Sulforhodamine B (SRB) assay results indicate that the compound significantly reduces cell viability in various cancer cell lines, demonstrating its potential as a therapeutic agent . The presence of the methoxy group at position C6 is particularly noted for enhancing cytotoxic activity.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective properties of quinoline derivatives. In experimental models of ischemia, compounds similar to 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone have shown promising results in preserving neuronal viability.

Table 3: Neuroprotection in Ischemic Models

| Compound | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone | 10 | 72.5 |

| 20 | 85.0 | |

| 50 | 90.0 |

In these models, treatment with the compound resulted in significant increases in cell viability post-reoxygenation after oxygen-glucose deprivation (OGD), indicating its potential for treating ischemic conditions .

Case Studies

A study conducted on mice infected with Plasmodium falciparum demonstrated that quinoline derivatives, including those related to our compound, exhibited notable antimalarial effects. The compounds were administered at varying doses, showing a dose-dependent response in reducing parasitemia levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.